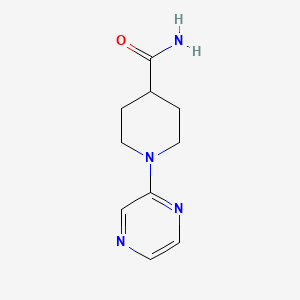

![molecular formula C16H13ClFN3O3S2 B3002314 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 899976-80-8](/img/structure/B3002314.png)

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

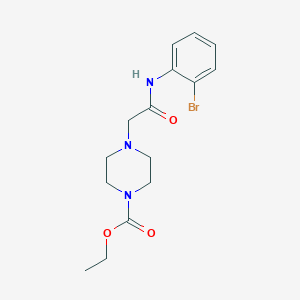

The compound 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a synthetic molecule that appears to be designed for potential antibacterial applications. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it is a thiadiazine derivative, which is a class of compounds known for their biological activity, including antibacterial properties.

Synthesis Analysis

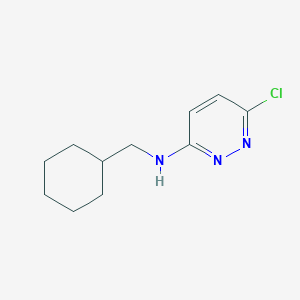

The synthesis of related compounds involves multiple steps, starting with the formation of a core structure followed by functionalization with various substituents. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives includes the reaction of 2-aminobenzothiazole with chloroacetyl chloride, hydrazine hydrate, and 4,7-dichloroquinoline . A similar approach could be hypothesized for the synthesis of the compound , with appropriate modifications to incorporate the specific chloro, fluoro, and acetamide functionalities.

Molecular Structure Analysis

The molecular structure of thiadiazine derivatives is characterized by a heterocyclic ring containing sulfur and nitrogen atoms. Spectroscopic techniques such as IR, 1H NMR, and 13C NMR are typically used to confirm the structure of such compounds . These techniques would likely reveal the presence of characteristic functional groups, such as the acetamide moiety and the thiadiazine ring, in the compound of interest.

Chemical Reactions Analysis

Thiadiazine derivatives can undergo various chemical reactions, particularly at their functional groups. The chloro and fluoro substituents may be reactive sites for nucleophilic substitution reactions, while the acetamide group could be involved in hydrolysis or condensation reactions. The thiadiazine ring itself may participate in electrophilic substitution or ring-opening reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of halogen atoms and the acetamide group is likely to affect the compound's polarity, solubility, and melting point. The thiadiazine ring could contribute to the compound's stability and reactivity. The antibacterial studies mentioned in the papers suggest that these compounds have the potential to inhibit bacterial growth, indicating their biological activity .

Relevant Case Studies

While the provided papers do not discuss case studies involving the exact compound , they do provide insight into the antibacterial potential of related thiadiazine derivatives. The compounds synthesized in these studies were tested against various Gram-positive and Gram-negative bacteria, showing a broad spectrum of antibacterial activity . These findings support the potential use of the compound as an antibacterial agent, although specific case studies would be needed to confirm its efficacy and safety.

Scientific Research Applications

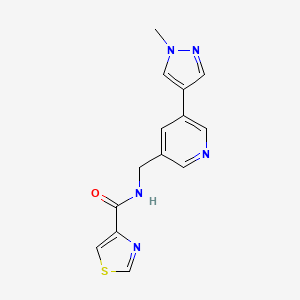

Antibacterial and Antifungal Activities

- Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity. Studies like those conducted by Bhoi et al. (2015) and Maddila et al. (2016) synthesized novel derivatives that showed broad-spectrum antibacterial activity against various microorganisms, including both Gram-positive and Gram-negative bacteria (Bhoi, Borad, Parmar, & Patel, 2015); (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).

Anticonvulsant Properties

- Studies have explored the anticonvulsant activities of compounds structurally similar to this chemical. For instance, Kohn et al. (1993) and Liu et al. (2016) investigated derivatives showing promising results in protecting against seizures in animal models (Kohn, Sawhney, Bardel, Robertson, & Leander, 1993); (Liu, Zhang, Jin, & Quan, 2016).

Antitumor and Anticancer Effects

- Research by Yurttaş et al. (2015) and Osmaniye et al. (2018) demonstrated the potential of this compound's derivatives in anticancer activities. They tested these compounds against various cancer cell lines, finding considerable activity against some of them (Yurttaş, Tay, & Demirayak, 2015); (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

Other Pharmaceutical Applications

- The compound has also been studied for its affinity towards adenosine receptors, as shown in the work by Betti et al. (1999), indicating its potential in developing treatments targeting these receptors (Betti, Biagi, Giannaccini, Giorgi, Livi, Lucacchini, Manera, & Scartoni, 1999).

Mechanism of Action

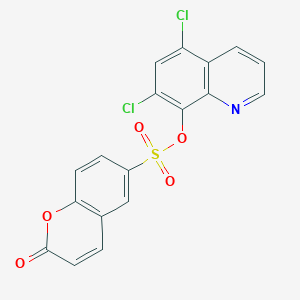

Target of Action

The primary target of this compound is the sodium-chloride symporter located in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .

Mode of Action

The compound acts as an inhibitor of the sodium-chloride symporter . By binding to this symporter, it prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these ions in the urine . This diuretic effect results in a decrease in blood volume, which can help to lower blood pressure .

Biochemical Pathways

The inhibition of the sodium-chloride symporter disrupts the normal reabsorption process in the kidneys . This leads to an increase in the excretion of sodium and chloride ions, along with water, in the urine . The loss of these ions can also cause a secondary increase in the excretion of potassium ions .

Pharmacokinetics

Like other thiazides, it is likely to be well absorbed from the gastrointestinal tract and undergoes renal excretion . The compound’s bioavailability may be influenced by factors such as the patient’s renal function and the presence of food in the stomach.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O3S2/c17-11-3-6-13-14(7-11)26(23,24)21-16(20-13)25-9-15(22)19-8-10-1-4-12(18)5-2-10/h1-7H,8-9H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSMGRIVLKYSHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one](/img/structure/B3002231.png)

![3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3002232.png)

![4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3002233.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B3002235.png)

![N-(5-tert-butyl-2-hydroxyphenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3002240.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3002242.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3002245.png)

![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B3002246.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002250.png)